Product packaging for Butanoicacid, 2-bromo-3-fluoro-(Cat. No.:CAS No. 50884-93-0)

Butanoicacid, 2-bromo-3-fluoro-

Cat. No.: B14018267
CAS No.: 50884-93-0
M. Wt: 184.99 g/mol
InChI Key: JGKFVFFGCBZHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Alpha,Beta-Dihaloalkanoic Acids as Chiral Building Blocks

Alpha,beta-dihaloalkanoic acids, such as butanoic acid, 2-bromo-3-fluoro-, are particularly valuable as chiral building blocks in asymmetric synthesis. The presence of two adjacent stereogenic centers, one bearing a bromine atom and the other a fluorine atom, offers multiple points for stereocontrolled transformations. pdx.edurutgers.edu The general rule that a molecule with 'n' chiral centers can have up to 2^n possible stereoisomers applies here, meaning butanoic acid, 2-bromo-3-fluoro- can exist as four distinct stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). pdx.edurutgers.edu This stereochemical diversity allows these compounds to serve as precursors to a wide array of enantiomerically pure molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. The differential reactivity of the carbon-bromine and carbon-fluorine bonds further enhances their utility, enabling sequential and site-selective modifications.

Distinctive Features of Fluorine and Bromine Substituents in Aliphatic Systems

The properties of butanoic acid, 2-bromo-3-fluoro- are defined by the unique electronic and steric characteristics of its halogen substituents.

Fluorine , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This can significantly influence the acidity of the carboxylic acid group and the reactivity of neighboring positions. The "β-fluorine effect" is a notable phenomenon where the fluorine atom can influence the stereochemical outcome of reactions at the adjacent carbon by stereoelectronically directing incoming reagents. Furthermore, the carbon-fluorine bond is exceptionally strong, which can impart metabolic stability to molecules containing this moiety—a highly desirable trait in medicinal chemistry.

Bromine , while also electronegative, is larger and more polarizable than fluorine. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a better leaving group in nucleophilic substitution reactions. This reactivity difference is a cornerstone of the synthetic utility of α-bromo-β-fluoro compounds, allowing for selective chemistry at the α-position. In studies of α-haloketones, which share electronic similarities with α-halo acids, α-bromo ketones were found to be more reactive in some cases than their α-fluoro counterparts, a phenomenon attributed to the conformational effects influencing orbital overlap with the carbonyl group. nih.govepfl.ch

The interplay of the electron-withdrawing nature of both halogens and their differing steric and leaving group abilities makes butanoic acid, 2-bromo-3-fluoro- a substrate with nuanced reactivity, offering opportunities for complex molecular design.

Challenges and Opportunities in the Synthesis of Functionalized Butanoic Acid Stereoisomers

The synthesis of specific stereoisomers of functionalized butanoic acids like the 2-bromo-3-fluoro- derivative presents both significant challenges and exciting opportunities.

Challenges: The primary challenge lies in the stereoselective introduction of two different halogens at adjacent carbon atoms. nih.gov Controlling both the relative (syn/anti) and absolute (R/S) stereochemistry is a formidable task. Developing catalytic asymmetric methods that can differentiate between the two faces of a prochiral alkene precursor and control the diastereoselectivity of the dihalogenation is an active area of research. nih.gov Furthermore, the inherent reactivity of these small, functionalized molecules can lead to side reactions, such as elimination, which can complicate their synthesis and purification.

Opportunities: The development of novel synthetic methodologies to access these compounds is a major opportunity. Strategies such as the enantioselective halofluorination of α,β-unsaturated carboxylic acids are promising avenues. nih.gov For instance, the reaction of an alkene with N-bromosuccinimide and a fluoride (B91410) source can yield vicinal bromofluoroalkanes, with the regioselectivity often favoring the placement of the fluoride on the more substituted carbon. epfl.ch Applying such methods to precursors like crotonic acid (but-2-enoic acid) could provide a direct route to the butanoic acid, 2-bromo-3-fluoro- scaffold. nih.govresearchgate.net The use of chiral catalysts in these transformations is key to achieving enantioselectivity. nih.gov The resulting chiral dihalogenated butanoic acids are versatile intermediates, poised for further elaboration into more complex and valuable molecules.

Below is a data table summarizing the key properties of the constituent atoms and the parent molecule.

PropertyValue
Compound Name Butanoic acid, 2-bromo-3-fluoro-
Molecular Formula C4H6BrFO2
Number of Chiral Centers 2
Maximum Stereoisomers 4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrFO2 B14018267 Butanoicacid, 2-bromo-3-fluoro- CAS No. 50884-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-2(6)3(5)4(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFVFFGCBZHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311665
Record name Butanoicacid, 2-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50884-93-0
Record name NSC244701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoicacid, 2-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Butanoicacid, 2 Bromo 3 Fluoro

Stereoselective Halogenation Strategies

The simultaneous introduction of bromine and fluorine across a double bond with control over the relative and absolute stereochemistry is a key strategy for synthesizing 2-bromo-3-fluorobutanoic acid derivatives. These methods often start from α,β-unsaturated precursors like crotonic acid or its esters.

Diastereoselective Bromination and Fluorination

Diastereoselective approaches aim to control the relative stereochemistry of the two new stereocenters. One common strategy is the electrophilic bromofluorination of an alkene. This reaction typically proceeds through a bromonium ion intermediate, which is then opened by a fluoride (B91410) source. The stereochemical outcome is dependent on the geometry of the starting alkene (E or Z) and the nature of the reagents.

For instance, the bromofluorination of an (E)-α,β-unsaturated ester would be expected to proceed via an anti-addition mechanism, leading to a specific diastereomer. The choice of brominating agent (e.g., N-bromosuccinimide, NBS) and fluoride source (e.g., triethylamine trihydrofluoride, Et3N·3HF) is critical for achieving high diastereoselectivity.

Table 1: Hypothetical Diastereoselective Bromofluorination of Ethyl Crotonate

Entry Brominating Agent Fluoride Source Solvent Temperature (°C) Diastereomeric Ratio (anti:syn) Yield (%)
1 NBS Et3N·3HF CH2Cl2 0 to rt >95:5 85
2 Br2 AgF CH3CN -20 to 0 90:10 78
3 DBH Pyridine·HF THF -40 to rt >95:5 82

Note: This table is illustrative and based on general principles of halofunctionalization reactions.

Enantioselective Approaches to Vicinal Halogenation

Achieving enantioselectivity in vicinal halogenation requires the use of chiral reagents or catalysts that can differentiate between the two enantiotopic faces of the prochiral alkene. nih.gov Catalytic asymmetric halofunctionalization of alkenes is a rapidly developing field, though specific examples for the bromofluorination of butenoic acid derivatives are not extensively documented. nih.govsemanticscholar.org

Strategies often involve the use of a chiral catalyst, such as a Lewis acid or a Lewis base, to activate the halogenating agent or the substrate, thereby creating a chiral environment for the reaction. researchgate.net The development of catalysts that can effectively control the stereochemistry of both the C-Br and C-F bond-forming steps is a key area of research. researchgate.net

Synthesis from Precursors: Carboxylic Acid Functionalization

An alternative to the direct halogenation of alkenes is the functionalization of pre-existing carboxylic acid derivatives. These methods involve the sequential introduction of the halogen atoms.

Hydrobromination and Hydrofluorination Routes

This approach would typically start with an unsaturated precursor such as 2-butenoic acid (crotonic acid). A hydrofluorination step, followed by bromination, or vice versa, could potentially yield the desired product. However, controlling the regioselectivity of the hydrohalogenation of an α,β-unsaturated carbonyl compound can be challenging. For instance, the addition of HBr to crotonic acid could lead to either 2-bromo- or 3-bromobutanoic acid, depending on the reaction conditions (kinetic vs. thermodynamic control). youtube.com Subsequent halogenation at the other position would then be required.

Alpha-Halogenation of Butyric Acid Derivatives

The α-halogenation of carboxylic acids is a well-established transformation, with the Hell-Volhard-Zelinsky (HVZ) reaction being a classic example for α-bromination. youtube.com A potential route to 2-bromo-3-fluorobutanoic acid could involve starting with 3-fluorobutanoic acid and then introducing the bromine at the α-position. The HVZ reaction, which typically uses PBr3 and Br2, could be employed for this purpose. youtube.com

Table 2: Illustrative Alpha-Bromination of 3-Fluorobutanoic Acid

Entry Reagents Reaction Conditions Product Yield (%)
1 1. PBr3 (cat.), Br2 2. H2O Neat, 80°C 2-bromo-3-fluorobutanoic acid Moderate
2 1. SOCl2 2. NBS, HBr (cat.) 3. H2O Reflux 2-bromo-3-fluorobutanoic acid Moderate

Note: This table is illustrative and based on general principles of the Hell-Volhard-Zelinsky reaction.

The stereochemical outcome of such a reaction would depend on the stereochemistry of the starting 3-fluorobutanoic acid and the mechanism of the bromination. If a racemic mixture of 3-fluorobutanoic acid is used, a mixture of diastereomers of the final product would be expected.

Asymmetric Catalysis in the Formation of Chiral Halogenated Butanoic Acids

The use of asymmetric catalysis is paramount for the synthesis of enantioenriched halogenated butanoic acids. nih.govorganic-chemistry.org Chiral catalysts can be employed in various strategies, including the enantioselective halogenation of α,β-unsaturated carboxylic acids or the kinetic resolution of racemic halogenated butanoic acids. researchgate.netscispace.comorganic-chemistry.orgrsc.org

For example, a chiral Lewis acid could be used to catalyze the enantioselective conjugate addition of a bromide source to an α,β-unsaturated system, followed by trapping of the resulting enolate with an electrophilic fluorine source. Alternatively, organocatalysis has emerged as a powerful tool for enantioselective halogenations. nih.govprinceton.edunih.gov Chiral amines or thioureas can activate the substrate or the halogenating agent to induce high levels of enantioselectivity. kyoto-u.ac.jp

While specific data for the asymmetric synthesis of 2-bromo-3-fluorobutanoic acid is scarce in the literature, the general principles of asymmetric catalysis provide a clear roadmap for future research in this area. nih.gov The development of novel chiral catalysts and methodologies will be crucial for accessing enantiopure vicinal bromo-fluoro compounds. nih.gov

Organocatalytic Pathways

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of organic molecules, offering a green and often complementary approach to traditional metal-based catalysis. In the context of synthesizing 2-bromo-3-fluoro-butanoic acid, organocatalytic strategies can be envisioned to proceed via the activation of an electrophilic bromine source and a nucleophilic fluoride source, facilitating their addition across a suitable precursor, such as crotonic acid or its derivatives.

A plausible organocatalytic approach involves the use of a chiral Lewis base or a Brønsted acid catalyst to activate an electrophilic brominating agent, such as N-bromosuccinimide (NBS). The catalyst can enhance the electrophilicity of the bromine atom, promoting its addition to the electron-rich double bond of a crotonate ester. This initial bromination step would likely proceed through a bromonium ion intermediate. Subsequent nucleophilic attack by a fluoride source, delivered as a fluoride salt or a complex with a phase-transfer catalyst, would open the bromonium ion ring to yield the desired 2-bromo-3-fluoro-butanoic acid derivative. The stereochemical outcome of this reaction would be dictated by the nature of the chiral catalyst, which can create a chiral environment around the substrate, leading to an enantioselective synthesis.

Table 1: Hypothetical Organocatalytic Bromofluorination of Ethyl Crotonate

Entry Catalyst Bromine Source Fluoride Source Solvent Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (%)
1 Chiral Thiourea NBS AgF CH₂Cl₂ 75 85:15 92
2 Chiral Phosphoric Acid DBDMH KHF₂ Toluene 68 90:10 88

NBS: N-Bromosuccinimide, DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin, TBAF: Tetrabutylammonium fluoride

The data presented in Table 1, while hypothetical, illustrates the potential of organocatalysis to achieve high yields and stereoselectivities in the bromofluorination of α,β-unsaturated esters. The choice of catalyst, halogen source, and reaction conditions would be crucial in controlling the efficiency and selectivity of the transformation.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for a wide range of organic transformations, including halogenation reactions. The synthesis of 2-bromo-3-fluoro-butanoic acid can be approached through transition metal-catalyzed bromofluorination of an unsaturated precursor. Palladium, copper, and gold complexes are known to catalyze the addition of halogens across double bonds.

A potential transition metal-catalyzed pathway could involve the oxidative addition of a bromine-fluorine reagent, or a sequential addition of a bromine and a fluorine source, to a low-valent metal center. The resulting high-valent metal-halide complex could then undergo migratory insertion with the double bond of a crotonate substrate. Reductive elimination from the resulting metallacycle would furnish the desired 2-bromo-3-fluoro product and regenerate the active catalyst.

Alternatively, a metal catalyst could act as a Lewis acid to activate the unsaturated system towards nucleophilic attack. For instance, a palladium(II) catalyst could coordinate to the double bond of crotonic acid, rendering it more susceptible to attack by a bromide ion. The resulting palladium enolate could then be intercepted by an electrophilic fluorine source, such as Selectfluor, to afford the final product.

Table 2: Hypothetical Transition Metal-Catalyzed Bromofluorination of Crotonic Acid

Entry Catalyst Ligand Bromine Source Fluorine Source Solvent Yield (%) Regioisomeric Ratio (2-bromo-3-fluoro : 3-bromo-2-fluoro)
1 Pd(OAc)₂ BINAP CuBr₂ AgF Dioxane 85 >95:5
2 Cu(OTf)₂ Box NBS Et₃N·3HF Acetonitrile 78 90:10

BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, Box: Bis(oxazoline), JohnPhos: (2-Biphenyl)di-tert-butylphosphine, DCE: 1,2-Dichloroethane

The hypothetical data in Table 2 highlights the potential of transition metal catalysis to control the regioselectivity of the bromofluorination reaction, which is a critical aspect in the synthesis of multi-halogenated systems.

Regiochemical Control in Multi-Halogenated Systems

The synthesis of Butanoic acid, 2-bromo-3-fluoro- necessitates precise control over the regiochemical placement of the bromine and fluorine atoms. The addition of an unsymmetrical reagent like "BrF" to an unsymmetrical alkene such as crotonic acid can theoretically lead to two regioisomers: 2-bromo-3-fluoro-butanoic acid and 3-bromo-2-fluoro-butanoic acid. The inherent electronic and steric properties of the substrate, as well as the reaction mechanism, govern the regiochemical outcome.

In the electrophilic addition to crotonic acid, the electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack. However, the β-carbon (C3) is generally more electron-deficient than the α-carbon (C2) due to resonance and inductive effects. Consequently, an electrophilic bromine species is expected to preferentially attack the α-carbon, leading to a carbocation intermediate at the β-position. Subsequent nucleophilic attack by a fluoride ion at C3 would yield the desired 2-bromo-3-fluoro-butanoic acid. This outcome is consistent with Markovnikov's rule, where the electrophile adds to the less substituted carbon and the nucleophile to the more substituted or more stable carbocationic center.

The regioselectivity can be further influenced by the choice of catalyst and reagents. In transition metal-catalyzed reactions, the ligand environment around the metal center can play a crucial role in directing the approach of the substrate and the reagents, thereby controlling the site of halogenation. For instance, bulky ligands might favor the formation of one regioisomer over the other due to steric hindrance.

In organocatalytic systems, the nature of the non-covalent interactions between the catalyst and the substrate can also dictate the regioselectivity. A well-designed chiral catalyst can create a specific binding pocket for the substrate, exposing one face and one position of the double bond to the electrophilic and nucleophilic attack, thus leading to high regiochemical and stereochemical control.

The ability to selectively synthesize one regioisomer over the other is a hallmark of a sophisticated synthetic methodology. The development of catalytic systems that can predictably and efficiently control the regiochemistry of bromofluorination in α,β-unsaturated carboxylic acid systems is an active area of research with significant implications for the synthesis of complex halogenated natural products and pharmaceuticals.

Elucidation of Reactivity and Reaction Mechanisms of Butanoicacid, 2 Bromo 3 Fluoro

Nucleophilic Substitution Pathways at Brominated and Fluorinated Centers

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in Butanoic acid, 2-bromo-3-fluoro- are polarized, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. However, the reactivity of these two centers differs significantly. The C-Br bond is longer and weaker than the C-F bond, and bromide is a much better leaving group than fluoride (B91410). Consequently, nucleophilic substitution is expected to occur preferentially at the C-2 (brominated) position.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the bimolecular nucleophilic substitution (S_N2) and the unimolecular nucleophilic substitution (S_N1). chemguide.co.uk The structure of the substrate plays a crucial role in determining which pathway is favored. Butanoic acid, 2-bromo-3-fluoro- is a secondary halide at the C-2 position, which can theoretically undergo substitution via either mechanism. wikipedia.org

The S_N2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored by sterically unhindered substrates and strong nucleophiles. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The S_N1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. This is followed by the attack of the nucleophile on the carbocation. This pathway is favored by substrates that can form stable carbocations (tertiary > secondary) and is promoted by polar protic solvents. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate.

For Butanoic acid, 2-bromo-3-fluoro-, the reaction conditions will heavily influence the operative mechanism. The use of a strong, non-bulky nucleophile in a polar aprotic solvent would favor the S_N2 pathway. Conversely, a weak nucleophile in a polar protic solvent could promote an S_N1 reaction, although the stability of the secondary carbocation at C-2 would be a determining factor.

Table 1: Factors Influencing S_N1 vs. S_N2 Reactions

FactorS_N1 FavoredS_N2 Favored
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration

The presence of a fluorine atom on the carbon adjacent (vicinal) to the C-Br bond has a significant electronic influence on the reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the C-2 carbon towards electrophilic attack but can have a more complex influence on nucleophilic substitution.

The -I effect of the fluorine atom will destabilize the formation of a carbocation at C-2, thereby disfavoring the S_N1 pathway. This makes the S_N2 mechanism a more likely pathway for nucleophilic substitution at the C-2 position. Furthermore, the fluorine atom is a very poor leaving group, making nucleophilic substitution at the C-3 position highly unlikely under normal conditions.

Elimination Reactions for Unsaturated Product Formation

In the presence of a strong base, Butanoic acid, 2-bromo-3-fluoro- can undergo elimination reactions to form unsaturated products. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. wikipedia.org Given the structure of the molecule, there are two possible β-hydrogens that can be removed along with the bromine atom at C-2: one from C-1 (part of the methyl group) and one from C-3 (also bearing the fluorine atom).

The regioselectivity of this elimination is guided by Zaitsev's and Hofmann's rules. chadsprep.comchemistnotes.comZaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. chadsprep.comchemistnotes.comHofmann's rule , on the other hand, predicts the formation of the least substituted alkene, which is often favored when using a bulky base or when there are poor leaving groups. masterorganicchemistry.comlibretexts.org

In the case of Butanoic acid, 2-bromo-3-fluoro-, elimination of HBr could lead to two potential products:

3-Fluorobut-2-enoic acid (by removal of a proton from C-3)

2-Bromo-3-fluorobut-3-enoic acid (by removal of a proton from the methyl group at C-4, which is not a standard β-elimination and less likely) or more likely 2-Fluorobut-2-enoic acid if both H and Br are eliminated from C2 and C3.

The acidity of the β-hydrogens is a key factor. The fluorine atom's strong -I effect will increase the acidity of the hydrogen on C-3, potentially favoring its removal. However, the elimination of a proton and a bromine from adjacent carbons where one also contains a fluorine atom can be complex. The nature of the base used will be critical in determining the product distribution. A small, strong base like sodium ethoxide would likely favor the Zaitsev product, while a bulky base like potassium tert-butoxide might favor the Hofmann product.

Table 2: Potential Elimination Products of Butanoic acid, 2-bromo-3-fluoro-

Product NameStructureRule Favored By
3-Fluorobut-2-enoic acidCH₃-CF=CH-COOHZaitsev (predicted)
2-Fluorobut-2-enoic acidCH₃-CH=CF-COOHHofmann (predicted)

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to create a diverse range of derivatives.

Esterification of Butanoic acid, 2-bromo-3-fluoro- can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This is a reversible reaction, and the equilibrium can be driven towards the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org Given the presence of the α-bromo substituent, milder conditions might be necessary to avoid side reactions. Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide (an S_N2 reaction). libretexts.org

Amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, and then reacting it with an amine. Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. The synthesis of α-haloamides is a known process, often starting from the corresponding amino acids. nih.gov

Reduction of the carboxylic acid moiety in Butanoic acid, 2-bromo-3-fluoro- would lead to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk It is important to note that LiAlH₄ can also reduce the C-Br bond to a C-H bond. Therefore, the reduction of Butanoic acid, 2-bromo-3-fluoro- with LiAlH₄ is expected to yield 3-fluorobutan-1-ol. Selective reduction of the carboxylic acid in the presence of the C-Br bond would be challenging and may require the use of alternative reducing agents or a protection-deprotection strategy for the halide.

Oxidation of Butanoic acid, 2-bromo-3-fluoro- at the carbon chain is not a typical reaction under standard conditions, as the carboxylic acid group is already in a high oxidation state. The secondary carbon bearing the bromine atom could potentially be oxidized, but this would likely require harsh conditions and could lead to cleavage of the carbon-carbon bonds. Electrochemical oxidation of alkyl bromides can lead to the loss of the bromine and formation of a carbocation, which would then react with the solvent. researchgate.netoreilly.com However, the specific outcome for this molecule is not documented.

Rearrangement Reactions and Fragmentations

The structural features of Butanoic acid, 2-bromo-3-fluoro-—namely the presence of two different halogen atoms on adjacent carbons and a carboxylic acid group—suggest that it could undergo several types of rearrangement and fragmentation reactions, particularly under mass spectrometry conditions or in the presence of certain reagents.

Rearrangement Reactions:

One potential rearrangement involves the neighboring group participation of the fluorine atom. The high electronegativity and the presence of lone pairs on the fluorine atom could allow it to act as an internal nucleophile, facilitating the displacement of the bromide ion. This could lead to the formation of a cyclic intermediate, such as a fluoronium ion, which would then be opened by a nucleophile. The regioselectivity of this ring-opening would be influenced by the electronic and steric environment of the two carbon atoms.

Another possibility is the Favorskii rearrangement, a reaction typical for α-halo ketones. While Butanoic acid, 2-bromo-3-fluoro- is not a ketone, under specific conditions that might lead to the formation of an enolate or a related species, a rearrangement analogous to the Favorskii rearrangement could theoretically occur, leading to a cyclopropanecarboxylic acid derivative. However, no documented examples of this specific transformation for this compound are available.

Fragmentations:

In the context of mass spectrometry, the fragmentation of Butanoic acid, 2-bromo-3-fluoro- would be expected to follow patterns observed for other halogenated carboxylic acids. The initial event is the ionization of the molecule to form a molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak and any bromine-containing fragment peaks would appear as a pair of peaks (an M/M+2 pattern) separated by two mass units. docbrown.infodocbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom is a common fragmentation pathway for carboxylic acids. libretexts.org This would result in the loss of the carboxyl group (-COOH) as a radical, leading to a prominent peak.

Loss of Halogens: The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that the initial loss of a bromine radical is a likely fragmentation pathway. The subsequent loss of a fluorine atom or hydrogen fluoride (HF) could also occur.

McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. libretexts.org This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond.

A hypothetical fragmentation pattern is presented in the table below. The m/z values are calculated based on the most abundant isotopes.

Fragment Ion Proposed Structure m/z (relative to ¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br) Plausible Fragmentation Pathway
[C₄H₆BrFO₂]⁺•Molecular Ion184Initial ionization
[C₃H₅FO]⁺•[M - COOH]⁺139Alpha-cleavage
[C₄H₆FO₂]⁺[M - Br]⁺105Loss of bromine radical
[C₄H₅BrO₂]⁺[M - F]⁺165Loss of fluorine radical
[C₃H₅BrF]⁺•[M - CO₂]⁺141Decarboxylation

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic Aspects:

The rates of reactions involving Butanoic acid, 2-bromo-3-fluoro-, such as nucleophilic substitution, will be influenced by several factors:

Steric Hindrance: The presence of two substituents (bromo and fluoro) on the carbons adjacent to the carboxylic acid group can create steric hindrance, potentially slowing down the rate of attack by a nucleophile.

Electronic Effects: The electron-withdrawing inductive effects of both the fluorine and bromine atoms, as well as the carboxylic acid group, will make the alpha-carbon electron-deficient and more susceptible to nucleophilic attack. However, the fluorine atom's ability to participate as a neighboring group could lead to more complex kinetics, potentially involving a two-step mechanism with a cyclic intermediate. Nucleophilic substitution reactions at the alpha-carbon would likely follow second-order kinetics (Sₙ2), where the rate depends on the concentrations of both the substrate and the nucleophile. libretexts.org

Leaving Group Ability: Bromide is an excellent leaving group, which would favor reactions involving its displacement. Fluoride, on the other hand, is a poor leaving group.

Thermodynamic Aspects:

The thermodynamics of reactions involving Butanoic acid, 2-bromo-3-fluoro- are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during a reaction.

Bond Enthalpies: The relative strengths of the C-Br and C-F bonds will play a significant role in the thermodynamics of substitution reactions. The C-F bond is significantly stronger than the C-Br bond, meaning that reactions involving the cleavage of the C-Br bond will be thermodynamically more favorable.

Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to estimate thermodynamic properties like the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). nih.gov These calculations can provide valuable insights into the stability of the molecule and the feasibility of potential reaction pathways.

A hypothetical table of selected thermodynamic parameters is presented below. These are estimated values based on general principles and data for related compounds.

Parameter Description Estimated Value Range Significance
ΔfH°Standard Enthalpy of Formation-450 to -550 kJ/molIndicates the stability of the compound relative to its constituent elements.
Standard Molar Entropy250 to 350 J/(mol·K)A measure of the molecule's disorder or randomness.
C-Br Bond Dissociation EnergyEnergy required to break the C-Br bond homolytically280 to 300 kJ/molLower value compared to C-F, indicating it's a weaker bond and a better leaving group.
C-F Bond Dissociation EnergyEnergy required to break the C-F bond homolytically450 to 480 kJ/molHigher value indicates a stronger bond and poorer leaving group ability.

Further experimental and computational studies are necessary to provide a more precise and detailed understanding of the reactivity of Butanoic acid, 2-bromo-3-fluoro-.

Stereochemical Control and Conformational Analysis

Diastereomeric and Enantiomeric Purity Assessment

The determination of diastereomeric and enantiomeric purity is fundamental in the study and application of chiral molecules like 2-bromo-3-fluorobutanoic acid. Various analytical techniques are employed to quantify the relative amounts of each stereoisomer in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net While enantiomers exhibit identical NMR spectra in achiral solvents, the presence of a chiral solvating agent can induce diastereomeric interactions, leading to distinguishable chemical shifts for each enantiomer. nih.gov For diastereomers, such as the (2R,3R) and (2R,3S) forms of 2-bromo-3-fluorobutanoic acid, their distinct spatial arrangements naturally lead to different chemical shifts and coupling constants in standard ¹H and ¹³C NMR spectra, allowing for their direct quantification. docbrown.infoazom.com The presence of impurities or significant peak overlap can sometimes complicate 1D NMR analysis, but techniques like 2D J-resolved spectroscopy can resolve these issues. researchgate.net

Gas chromatography (GC) using chiral stationary phases (CSPs) is another widely used method for assessing enantiomeric purity. nih.govsci-hub.se For compounds like 2-bromo-substituted carboxylic acids, derivatization into more volatile esters is often a necessary preliminary step. nih.govdeepdyve.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase, which can involve hydrogen bonding, coordination, or inclusion complexation with selectors like modified cyclodextrins. nih.govnih.govgcms.cz The choice of the cyclodextrin (B1172386) and its substituents can significantly affect the separation selectivity. nih.govdeepdyve.com

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is also a primary method for separating enantiomers and is particularly effective for less volatile or thermally unstable compounds. chiralpedia.com

Table 1: Analytical Techniques for Purity Assessment of 2-bromo-3-fluorobutanoic acid Stereoisomers

TechniquePrincipleApplicationKey Considerations
NMR Spectroscopy Diastereomers have distinct spectra. Chiral solvating agents create diastereomeric complexes with enantiomers, allowing differentiation. nih.govDetermination of both diastereomeric and enantiomeric purity.Requires chiral solvating agents for enantiomeric analysis. Peak overlap may require advanced techniques like 2D NMR. researchgate.net
Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govHigh-resolution separation and quantification of enantiomers, typically after derivatization to esters. sci-hub.senih.govRequires compound volatility and thermal stability. The choice of CSP is crucial for effective separation. nih.govdeepdyve.com
High-Performance Liquid Chromatography (HPLC) Separation based on differential interaction with a chiral stationary phase in a liquid mobile phase. chiralpedia.comVersatile method for separating a wide range of chiral compounds, including those not suitable for GC. chiralpedia.comThe selection of the appropriate chiral stationary phase and mobile phase is critical for resolution.

Chiral Resolution Techniques for Enantiomer Separation

The separation of a racemic mixture of 2-bromo-3-fluorobutanoic acid into its constituent enantiomers is a critical process for studying the specific properties of each. The most common method for resolving carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.orglibretexts.org

This technique involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts, for instance, (R)-acid•(R)-base and (S)-acid•(R)-base. Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.orglibretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines like (R)-1-phenylethylamine. libretexts.orglibretexts.orglibretexts.org

Kinetic resolution is another strategy that can be employed. This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org For example, enzyme-catalyzed reactions, such as lipase-catalyzed esterification or hydrolysis, can selectively convert one enantiomer, leaving the other unreacted and thus allowing for their separation. researchgate.net A significant drawback of this method is that the more reactive enantiomer is consumed in the process. libretexts.org

Table 2: Chiral Resolution Strategies for 2-bromo-3-fluorobutanoic acid

Resolution TechniqueDescriptionAdvantagesDisadvantages
Diastereomeric Salt Formation Reaction of the racemic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization. libretexts.orglibretexts.orgWidely applicable and can be used for large-scale separations. chiralpedia.com Both enantiomers can be recovered.Requires stoichiometric amounts of a pure chiral resolving agent. The success of crystallization can be solvent and temperature-dependent. chiralpedia.comlibretexts.org
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. libretexts.orgCan achieve very high enantiomeric excess.The maximum theoretical yield for the less reactive enantiomer is 50%. The more reactive enantiomer is converted to a different product. libretexts.org
Chiral Chromatography Preparative-scale HPLC or GC using a chiral stationary phase to physically separate the enantiomers. nih.govchiralpedia.comDirect separation method. Can provide high purity for both enantiomers.Can be costly for large-scale separations. Requires development of a specific chromatographic method.

Conformational Preferences and Rotational Barriers

The three-dimensional structure of 2-bromo-3-fluorobutanoic acid is not static. Rotation around the C2-C3 single bond leads to various staggered and eclipsed conformations, each with a different energy level. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions between the substituents (bromo, fluoro, carboxyl, and methyl groups).

Newman projections are a useful way to visualize these conformations. The most stable conformations will be those that minimize steric repulsion between the larger groups and optimize any stabilizing gauche interactions. For halogenated alkanes, electrostatic interactions (dipole-dipole) between the C-Br and C-F bonds also play a significant role. Computational chemistry methods are often used to calculate the energy of these different conformations and the rotational barriers between them. For similar molecules, it has been found that the presence of electronegative atoms can lead to stable gauche conformations due to hyperconjugative effects.

Impact of Absolute Configuration on Chemical Transformations

The absolute configuration—the specific (R) or (S) designation at each chiral center—can have a profound impact on the chemical reactivity of 2-bromo-3-fluorobutanoic acid, particularly in reactions involving chiral reagents or catalysts. rutgers.edu

In nucleophilic substitution reactions, for example, the stereochemistry of the starting material will dictate the stereochemistry of the product. The presence of a neighboring chiral center can influence the trajectory of the incoming nucleophile, a phenomenon known as substrate-controlled stereoselectivity. The chiral carbon can direct the reagent to attack from the less sterically hindered face of the molecule. rutgers.edu

The absolute configuration is also crucial in the synthesis of complex, biologically active molecules where precise stereochemistry is required for function. The specific arrangement of the bromo and fluoro groups can serve as a chiral template, guiding the formation of new stereocenters in subsequent reaction steps. The assignment of the absolute configuration is typically achieved through methods like X-ray crystallography of a suitable derivative or by chemical correlation to a compound of known configuration. rsc.org For 2-bromo-3-chlorobutane, a closely related molecule, it is known that four stereoisomers exist: a pair of enantiomers (2S,3S and 2R,3R) and another pair of enantiomers (2S,3R and 2R,3S). rutgers.eduyoutube.com

Computational and Theoretical Studies on Butanoicacid, 2 Bromo 3 Fluoro

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic properties, providing deep insights into the behavior of complex chemical systems.

Energetics and Geometries of Isomers

2-bromo-3-fluorobutanoic acid possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and diastereomers when comparing a member of one pair to a member of the other.

Computational studies using DFT methods, such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p), are instrumental in determining the optimized geometries and relative stabilities of these isomers. nih.gov The calculations would typically involve locating the global minimum on the potential energy surface for each isomer and performing frequency calculations to confirm that these structures are true minima. The relative energies of the diastereomers are of particular interest, as they are not mirror images and will have different physical and chemical properties.

Table 1: Hypothetical Relative Energies of 2-bromo-3-fluorobutanoic Acid Diastereomers

IsomerRelative Energy (kcal/mol)
(2R, 3S)0.00
(2R, 3R)0.58

Note: This data is illustrative and based on typical energy differences observed in similar halogenated alkanes. The (2R,3S) and (2S,3R) enantiomers would have identical energies, as would the (2R,3R) and (2S,3S) pair. The table shows the relative energy of one diastereomeric pair compared to the other.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. libretexts.org

For 2-bromo-3-fluorobutanoic acid, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in the carboxylic acid group and the bromine atom. The LUMO is likely to be an antibonding orbital, with significant contributions from the C-Br and C=O bonds, suggesting these sites are the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. numberanalytics.com

Table 2: Hypothetical Frontier Orbital Energies for (2R, 3S)-2-bromo-3-fluorobutanoic Acid

Molecular OrbitalEnergy (eV)
HOMO-11.25
LUMO-0.89
HOMO-LUMO Gap10.36

Note: These energy values are representative for a molecule of this type and would be calculated using DFT.

Transition State Modeling for Reaction Pathways

Computational modeling of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. For 2-bromo-3-fluorobutanoic acid, a potential reaction pathway of interest is dehydrohalogenation, which could proceed via an E2 mechanism. In this reaction, a base would abstract the acidic proton of the carboxylic acid, and a halide would be eliminated. The regioselectivity of this elimination (i.e., whether the bromine or fluorine is eliminated) can be investigated by locating the transition states for both pathways.

The activation energies for these competing pathways can be calculated as the difference in energy between the transition state and the reactants. The pathway with the lower activation energy will be the kinetically favored one. Computational methods are essential for elucidating these complex mechanistic details.

Spectroscopic Property Predictions (e.g., 19F NMR chemical shifts)

The prediction of spectroscopic properties is a significant application of computational chemistry. For fluorinated molecules, the prediction of ¹⁹F NMR chemical shifts is particularly valuable for structure elucidation. DFT calculations can provide accurate predictions of these chemical shifts, aiding in the identification of different isomers and conformers in experimental spectra. It is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shift to achieve high accuracy.

Molecular Dynamics Simulations for Conformational Landscapes

The carboxylic acid and the C2-C3 bond of 2-bromo-3-fluorobutanoic acid are rotatable, leading to a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the accessible conformations of the molecule over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is critical for understanding the molecule's dynamic behavior and its interactions with its environment.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.netnih.govnih.gov For a series of related halogenated carboxylic acids, a QSAR model could be developed to predict a property of interest, such as their acidity or their rate of reaction in a particular process.

To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can encode steric, electronic, and topological features of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that links the descriptors to the observed activity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds.

Applications As a Versatile Synthetic Intermediate and Chiral Building Block

Precursor for the Synthesis of Complex Organic Scaffolds

The carbon backbone of butanoic acid, 2-bromo-3-fluoro- can, in principle, be elaborated into more complex structures. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution or can participate in various coupling reactions. The fluorine atom, on the other hand, is generally more resistant to displacement and can be carried through several synthetic steps to be incorporated into the final target molecule, thereby imparting unique physicochemical properties.

The synthesis of fluorinated amino acids is a significant area of research due to their ability to enhance the metabolic stability and conformational rigidity of peptides. rsc.orgpsu.edu One common strategy involves the use of fluorinated building blocks. rsc.org While no direct synthesis of a fluorinated amino acid from butanoic acid, 2-bromo-3-fluoro- is reported, a plausible route could involve the displacement of the bromine atom with an azide (B81097) group (a precursor to the amine), followed by transformations of the carboxylic acid. The diastereoselective synthesis of 3-fluoro-2-amino acids is a known synthetic challenge, and various methods have been developed to control the stereochemistry. acs.orgelsevierpure.com

A hypothetical pathway could involve the following steps:

Azide Displacement: Nucleophilic substitution of the bromide in 2-bromo-3-fluorobutanoic acid with sodium azide to introduce the nitrogen functionality.

Reduction: Reduction of the azide to a primary amine.

Protection and Manipulation: Subsequent protection of the amine and manipulation of the carboxylic acid to yield the desired fluorinated amino acid.

The stereochemical outcome of such a synthesis would be critical and would likely depend on the reaction conditions and the stereochemistry of the starting material.

Fluorinated heterocycles are of great interest in medicinal chemistry. researchgate.netnih.govekb.egnih.gov The bifunctional nature of butanoic acid, 2-bromo-3-fluoro- could theoretically be exploited for the construction of various heterocyclic rings. For instance, the carboxylic acid could react with a binucleophile, followed by an intramolecular cyclization involving the displacement of the bromide.

Potential Heterocyclic Scaffolds from Butanoic acid, 2-bromo-3-fluoro-

Heterocycle Type Hypothetical Synthetic Strategy
Fluorinated Lactones Intramolecular cyclization via displacement of the bromide by the carboxylate oxygen.
Fluorinated Pyrrolidines Reaction with an amine, followed by intramolecular aminocyclization.

Again, it is important to reiterate that these are postulated applications, and specific examples utilizing butanoic acid, 2-bromo-3-fluoro- are not documented in the searched literature.

The reduction of the carboxylic acid moiety in butanoic acid, 2-bromo-3-fluoro- would lead to a fluorinated bromo-alcohol. This intermediate could then be converted to a chiral fluorinated amine or alcohol. For example, the bromine could be reductively removed or substituted. The synthesis of chiral fluorinated alcohols and amines is an active area of research, with various stereoselective methods being developed. doubtnut.com

A potential synthetic sequence could be:

Reduction: Reduction of the carboxylic acid to a primary alcohol.

Substitution/Elimination: Manipulation of the bromo and fluoro groups to achieve the desired functionality. For example, debromination followed by stereoselective epoxidation and ring-opening could yield a chiral fluoro-diol, a precursor to other chiral molecules.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials. benthamdirect.comingentaconnect.comingentaconnect.com Fluorinated building blocks have been increasingly used in MCRs to generate libraries of fluorinated compounds. benthamdirect.comingentaconnect.comingentaconnect.com

While no specific cascade or multicomponent reaction involving butanoic acid, 2-bromo-3-fluoro- has been reported, its structure suggests potential. For example, it could theoretically participate in a Passerini or Ugi reaction after appropriate modification of the carboxylic acid. The bromo and fluoro substituents could influence the reactivity and stereoselectivity of such reactions.

Development of New Reagents and Catalysts Utilizing the Compound's Structure

The development of new reagents and catalysts often relies on the unique properties of their constituent building blocks. The chiral nature and the presence of both bromine and fluorine in butanoic acid, 2-bromo-3-fluoro- could make it a candidate for the synthesis of novel chiral ligands for asymmetric catalysis. For example, the carboxylic acid could be used as a handle to attach the molecule to a larger scaffold, while the stereocenters bearing the halogens could provide a specific chiral environment. However, no such applications have been documented.

Advanced Analytical Techniques for Characterization and Quantitation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of Butanoic acid, 2-bromo-3-fluoro-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular architecture, including connectivity and stereochemistry, can be constructed.

The presence of bromine and fluorine atoms significantly influences the electronic environment of nearby nuclei, leading to characteristic chemical shifts and coupling patterns in the NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). The proton on the carbon bearing the bromine atom (H-2) and the proton on the carbon with the fluorine atom (H-3) would appear as complex multiplets due to coupling to each other and to the adjacent methyl protons. The methyl group (-CH₃) protons would appear as a doublet of doublets, being split by the proton on C-3 and the fluorine atom. The precise chemical shifts and coupling constants are critical for determining the relative stereochemistry (syn vs. anti) of the diastereomers. docbrown.infochemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display four signals, one for each unique carbon atom in the molecule. docbrown.infodocbrown.info The carbonyl carbon (-COOH) will be the most downfield signal. The carbons bonded to the electronegative bromine (C-2) and fluorine (C-3) atoms will also be shifted downfield compared to a simple alkane chain. docbrown.info A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹J-CF, ²J-CF, etc.), which is invaluable for confirming the position of the fluorine atom. docbrown.infochemicalbook.com

¹⁹F NMR Spectroscopy : As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov The spectrum for Butanoic acid, 2-bromo-3-fluoro- would show a single resonance, which would be split into a complex multiplet due to coupling with the protons on C-2, C-3, and the methyl group. The magnitude of these H-F coupling constants can provide crucial information about the dihedral angles between the atoms, aiding in the conformational and stereochemical assignment. dovepress.com

Table 1: Predicted NMR Data for Butanoic acid, 2-bromo-3-fluoro- Predicted values are based on analysis of structurally similar compounds like 2-bromobutanoic acid and other fluorinated organics.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H -COOH> 10.0br s-
H-2~4.2 - 4.5dddJ(H-H), J(H-F)
H-3~4.8 - 5.2mJ(H-H), J(H-F)
-CH₃~1.5 - 1.8ddJ(H-H), J(H-F)
¹³C C-1 (-COOH)~170 - 175d³J(C-F)
C-2 (-CHBr)~45 - 55d²J(C-F)
C-3 (-CHF)~85 - 95d¹J(C-F)
C-4 (-CH₃)~15 - 25d²J(C-F)
¹⁹F F-3VariesmJ(F-H)

Note: 'br s' denotes a broad singlet, 'd' a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 'm' a multiplet.

While 1D NMR provides essential data, 2D NMR experiments are often necessary to definitively assign all signals and establish the complete bonding network.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would show correlations between H-2 and H-3, and between H-3 and the methyl protons (-CH₃), confirming the -CH(Br)-CHF-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-2, H-3, and the methyl group to their corresponding ¹³C signals (C-2, C-3, and C-4).

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, and its fragmentation pattern serves as a molecular fingerprint.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula. For Butanoic acid, 2-bromo-3-fluoro- (C₄H₆BrFO₂), the monoisotopic mass can be calculated with high precision. echemi.com The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks (M and M+2) of almost equal intensity, separated by two mass units. docbrown.infoyoutube.com This pattern is a definitive indicator of a monobrominated compound. docbrown.info

Calculated Exact Mass:

For C₄H₆⁷⁹BrFO₂: 183.9535 Da

For C₄H₆⁸¹BrFO₂: 185.9515 Da

In the mass spectrometer, the molecular ion can fragment in predictable ways, providing clues to its structure. For Butanoic acid, 2-bromo-3-fluoro-, characteristic fragmentation pathways would include:

Loss of a bromine radical (•Br) : This would result in a significant fragment ion [M-Br]⁺.

Loss of the carboxyl group (•COOH) : Cleavage next to the carbonyl group is common for carboxylic acids, leading to an [M-COOH]⁺ fragment. libretexts.org

Alpha-cleavage : The bond between C-2 and C-3 could break.

Loss of hydrogen fluoride (B91410) (HF) : Elimination of HF is a common fragmentation pathway for fluorinated compounds.

Table 2: Predicted Key Fragments in the Mass Spectrum of Butanoic acid, 2-bromo-3-fluoro-

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment IdentityNotes
184186[C₄H₆BrFO₂]⁺Molecular ion (M, M+2)
139141[C₄H₅BrO]⁺Loss of COOH
105105[C₄H₆FO₂]⁺Loss of Br
8585[C₄H₅O₂]⁺Loss of HBr and F
4545[COOH]⁺Carboxyl fragment

Chromatographic Methods for Purification and Isomer Analysis

Butanoic acid, 2-bromo-3-fluoro- has two chiral centers (C-2 and C-3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These consist of two pairs of enantiomers. Chromatographic techniques are essential for separating these isomers for individual analysis. sci-hub.senih.gov

High-Performance Liquid Chromatography (HPLC) :

Chiral HPLC : This is the most powerful method for separating enantiomers. By using a chiral stationary phase (CSP), the different enantiomers interact with the column material differently, leading to different retention times and successful separation.

Reversed-Phase HPLC : Diastereomers (e.g., (2R,3R) vs (2R,3S)) have different physical properties and can often be separated on standard achiral columns, such as a C18 column, using a mobile phase like a methanol/water or acetonitrile/water gradient. sci-hub.se

Gas Chromatography (GC) :

For GC analysis, the carboxylic acid is typically derivatized into a more volatile ester (e.g., a methyl or ethyl ester). nist.gov The resulting diastereomeric esters can often be separated on a standard capillary column. For the separation of all four isomers (the two enantiomeric pairs), a chiral GC column is required.

These advanced analytical techniques, when used in combination, provide a comprehensive characterization of Butanoic acid, 2-bromo-3-fluoro-, enabling its unambiguous structural elucidation, confirmation of its elemental composition, and the separation and analysis of its individual stereoisomers.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

The presence of two stereocenters in Butanoic acid, 2-bromo-3-fluoro- (at the C2 and C3 positions) gives rise to four possible stereoisomers (two pairs of enantiomers). Chiral chromatography, including Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

In a typical application, a chiral stationary phase (CSP) would be selected based on the functional groups of the analyte. For a carboxylic acid like Butanoic acid, 2-bromo-3-fluoro- , polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Hypothetical Data for Chiral HPLC Analysis:

ParameterValue
Chromatographic Mode High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a small percentage of a modifier (e.g., trifluoroacetic acid)
Detection UV (e.g., at 210 nm)
Flow Rate 1.0 mL/min
Temperature 25 °C

Note: This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds. For the analysis of Butanoic acid, 2-bromo-3-fluoro- , derivatization is often necessary to increase its volatility and thermal stability. A common approach is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

Once derivatized, the sample is introduced into the GC, where it is separated from impurities based on its boiling point and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities based on their fragmentation patterns.

Expected GC-MS Data:

Analytical ParameterExpected Information
Retention Time A specific retention time for the derivatized analyte under defined chromatographic conditions.
Mass Spectrum A characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of specific groups (e.g., Br, COOR).

Note: Without experimental data, specific retention times and mass fragmentation patterns for Butanoic acid, 2-bromo-3-fluoro- cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In an IR spectrum of Butanoic acid, 2-bromo-3-fluoro- , characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch (a strong, sharp band around 1700-1725 cm⁻¹), the C-F stretch (typically in the 1000-1400 cm⁻¹ region), and the C-Br stretch (usually found in the 500-600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would also reveal information about these functional groups. The C=O stretch is typically a strong band in the Raman spectrum. While the C-F bond often yields a weak Raman signal, the C-Br bond can be more readily observed.

Anticipated Spectroscopic Data:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carbonyl)1700-1725 (strong)Strong
C-F1000-1400Weak to medium
C-Br500-600Medium to strong

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. To perform this analysis, a single crystal of Butanoic acid, 2-bromo-3-fluoro- of suitable size and quality would be required.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map reveals the precise spatial arrangement of the atoms, bond lengths, bond angles, and the absolute stereochemistry at the C2 and C3 positions. This technique is invaluable for unambiguously assigning the (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R) configuration of the stereoisomers.

Currently, there are no published crystal structures for Butanoic acid, 2-bromo-3-fluoro- in crystallographic databases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.